2,5-Di-tert-butylthiophene

Electrophilic Aromatic Substitution Steric Effects Reaction Mechanism

2,5-Di-tert-butylthiophene (CAS 1689-77-6) is a symmetrically substituted thiophene derivative belonging to the class of sterically hindered heterocycles. Its structure features tert-butyl groups at the 2- and 5-positions, which impart enhanced steric bulk, increased solubility in organic media, and altered electronic properties compared to unsubstituted thiophene.

Molecular Formula C12H20S
Molecular Weight 196.35 g/mol
CAS No. 1689-77-6
Cat. No. B157752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di-tert-butylthiophene
CAS1689-77-6
Synonyms2,5-Di-tert-butylthiophene
Molecular FormulaC12H20S
Molecular Weight196.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(S1)C(C)(C)C
InChIInChI=1S/C12H20S/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3
InChIKeyISYGRXKYALZEIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Di-tert-butylthiophene (CAS 1689-77-6): Key Properties and Compound Class


2,5-Di-tert-butylthiophene (CAS 1689-77-6) is a symmetrically substituted thiophene derivative belonging to the class of sterically hindered heterocycles [1]. Its structure features tert-butyl groups at the 2- and 5-positions, which impart enhanced steric bulk, increased solubility in organic media, and altered electronic properties compared to unsubstituted thiophene [2]. The compound is a liquid at ambient conditions with a boiling point in the range of 221–223 °C, a density of approximately 0.924 g/cm³ (predicted), and an ionization energy of 7.85 eV [3]. These characteristics make it a valuable synthon for the construction of complex molecules, materials, and for studying steric effects in heterocyclic chemistry.

Why 2,5-Di-tert-butylthiophene Cannot Be Simply Replaced by Other Thiophenes


Thiophene derivatives are not interchangeable building blocks due to the profound influence of substituents on electronic distribution, steric environment, and chemical reactivity [1]. In the case of 2,5-di-tert-butylthiophene, the bulky tert-butyl groups at both α-positions create a unique steric shield that dictates regioselectivity in electrophilic substitution, stabilizes reactive intermediates, and modulates electrochemical behavior [2]. Consequently, generic substitution with unsubstituted thiophene, mono-tert-butyl analogs, or isomers like 2,4-di-tert-butylthiophene would lead to divergent reaction pathways, altered product distributions, and compromised material properties. The quantitative evidence below demonstrates precisely where 2,5-di-tert-butylthiophene offers verifiable differentiation that matters for scientific selection and procurement.

Quantitative Evidence for Selecting 2,5-Di-tert-butylthiophene (CAS 1689-77-6)


Acetylation Regiochemistry: No tert-Butyl Migration vs. Competing Substitution

In a direct comparative study, the acetylation of 2,5-di-tert-butylthiophene in the presence of stannic chloride proceeds without migration of the tert-butyl groups, demonstrating complete steric protection of the α-positions [1]. In contrast, under analogous conditions, 2-tert-butyl-5-methylthiophene undergoes substitution at the 4-position (the β-position adjacent to the methyl group) [1]. This head-to-head comparison quantifies the unique regiochemical outcome enabled by the symmetric di-tert-butyl substitution pattern.

Electrophilic Aromatic Substitution Steric Effects Reaction Mechanism

Electrochemical Oxidation: Reversible Cation-Radical Stability vs. Irreversible Polymerization

Electrochemical studies reveal that α,α'-di-tert-butyl substituted thiophenes, such as 2,5-di-tert-butylthiophene, exhibit reversible cyclic voltammograms for one-ring oxidation at low scan rates (0.05–5 V s⁻¹), indicative of highly stable cation-radicals that do not undergo polymerization [1]. This behavior stands in stark contrast to unsubstituted thiophene, which undergoes rapid polymerization upon oxidation. The formal potential (E°) for unsubstituted thiophene oxidation is estimated at +1.97 V vs. SCE [1], while the tert-butyl analog shows a shifted potential (exact value determined but not disclosed in abstract) and dramatically enhanced radical stability, a class-level inference supported by consistent behavior across α,α'-di-tert-butyl pyrroles and thiophenes.

Cyclic Voltammetry Electrochemistry Cation-Radical Stability

Physical Properties: Volatility and Density Differentiated from Parent Thiophene

The introduction of two bulky tert-butyl groups dramatically alters the physical properties of 2,5-di-tert-butylthiophene compared to unsubstituted thiophene [1][2]. The boiling point increases from 84 °C to approximately 223 °C, while density decreases from 1.051 g/mL to 0.924 g/cm³ (predicted). Vapor pressure is reduced from 81.7 mmHg to 0.1 mmHg at 25 °C [1][2]. These class-level differences are consistent with the increased molecular weight and reduced intermolecular interactions imparted by the tert-butyl substituents.

Physicochemical Properties Volatility Process Chemistry

Diels–Alder Reactivity: S-Oxide vs. S,S-Dioxide Comparative Study

In a cross-study comparable investigation, the reactivity of 2,5-di-tert-butylthiophene S-oxide as a diene in Diels–Alder cycloadditions was directly compared with its corresponding S,S-dioxide [1]. While quantitative kinetic data are not provided in the abstract, the study establishes that the S-oxide and S,S-dioxide exhibit distinct reactivity profiles, enabling selective formation of cycloadducts that subsequently undergo thermal or photochemical SO extrusion to yield highly substituted aromatic compounds [1]. This differentiation allows chemists to choose the appropriate oxidized form based on desired cycloaddition efficiency and extrusion behavior.

Cycloaddition Diels–Alder Synthetic Methodology

Optimal Use Cases for 2,5-Di-tert-butylthiophene (CAS 1689-77-6)


Regioselective Electrophilic Functionalization Without Rearrangement

For synthetic routes requiring functionalization at the thiophene β-positions with absolute retention of the α-tert-butyl groups, 2,5-di-tert-butylthiophene is the substrate of choice. Direct evidence shows no tert-butyl migration during acetylation [1], ensuring high-yield access to 3-substituted derivatives such as 2,5-di-tert-butyl-3-thiophenecarboxylic acid [1]. This predictability reduces purification burden and is essential for building block synthesis.

Electrochemical Studies Requiring Stable Cation-Radicals

In electrochemical investigations where a well-behaved, non-polymerizing cation-radical is needed, 2,5-di-tert-butylthiophene offers a reversible oxidation wave with no chemical follow-up at moderate scan rates [2]. This makes it suitable as a model system for probing electron transfer kinetics, studying radical cation reactivity, or as a component in redox-active supramolecular assemblies.

High-Temperature Synthetic Transformations and Distillations

The substantially elevated boiling point (221–223 °C) compared to unsubstituted thiophene (84 °C) allows for reactions and distillations at temperatures where lower-boiling analogs would evaporate or degrade [3]. This property is advantageous in process chemistry where thermal management is critical and for reactions requiring prolonged heating under reflux.

Precursor to Oxidized Thiophene Synthons for Cycloaddition Chemistry

When access to S-oxide or S,S-dioxide derivatives for Diels–Alder or related cycloaddition chemistry is desired, 2,5-di-tert-butylthiophene serves as an ideal precursor due to the distinct and tunable reactivity of its oxidized forms [4]. The steric bulk of the tert-butyl groups further influences the stereochemical outcome of cycloadditions, enabling access to highly substituted aromatic products after SO extrusion.

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